molecular formula C4H6N2S B2751849 5-Methylisothiazol-3-amine CAS No. 128146-85-0

5-Methylisothiazol-3-amine

Cat. No. B2751849
CAS RN: 128146-85-0
M. Wt: 114.17
InChI Key: BEIBQYMQSIDAIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-5-methyl isoxazole, a compound similar to 5-Methylisothiazol-3-amine, has been described in a patent . The synthesis involves three steps of reactions . Another study discusses the application of 5-amino-3-methyl-isoxazole-4-carboxylic acid in the solid phase peptide synthesis .


Chemical Reactions Analysis

The chemical reactions involving 3-amino-5-methylisoxazole have been discussed in a study . Isothiazolinones, a class of compounds related to 5-Methylisothiazol-3-amine, have been used as biocides due to their bacteriostatic and fungiostatic activity .

Scientific Research Applications

Electrochemical Synthesis

An efficient electrochemical synthesis method for creating 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide has been developed, avoiding the use of toxic chemicals and catalysts. This approach highlights the application of similar compounds in sustainable and green chemistry practices (Feroci et al., 2005).

C-H Bond Activation

Research demonstrates the use of auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation in α-Aminobutanoic Acid Derivatives, showcasing applications in the selective synthesis of γ-substituted non-natural amino acids. This finding underscores the importance of these compounds in developing novel synthetic methodologies for complex molecule construction (Pasunooti et al., 2015).

Corrosion Inhibition

A comparative study on triazole derivatives, including similar compounds, has identified them as efficient inhibitors for mild steel corrosion in acidic solutions. This application is crucial for materials science and engineering, highlighting the role of these compounds in extending the life of metals in corrosive environments (Hassan et al., 2007).

Antiprion Activity

2-Aminothiazoles, a class of compounds related to 5-Methylisothiazol-3-amine, have been identified as potential therapeutic leads for prion diseases. This research provides a foundation for developing new treatments for neurodegenerative disorders (Gallardo-Godoy et al., 2011).

Mechanism of Action

Target of Action

5-Methylisothiazol-3-amine, also known as Methylisothiazolinone (MIT), is an organic compound that belongs to a class of heterocycles known as isothiazolinones . The primary targets of MIT are various microorganisms, as it exhibits antimicrobial, antibacterial, antifungal, and antiviral activities . It acts as a biocide in numerous personal care products and other industrial applications .

Mode of Action

The antimicrobial activity of isothiazolinones, including MIT, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .

Biochemical Pathways

Given its broad-spectrum antimicrobial activity, it is likely that mit interferes with multiple biochemical pathways essential for the survival and growth of microorganisms .

Pharmacokinetics

It is known that mit is used in water-containing solutions, typically in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (cmit), in a 3:1 mixture (cmit:mit) sold commercially as kathon . This suggests that MIT is soluble in water and can be distributed in aqueous environments.

Result of Action

The result of MIT’s action is the inhibition of microbial growth in water-containing solutions . Despite its effectiveness as a biocide, MIT is a strong sensitizer, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, its use is restricted by EU legislation .

Action Environment

The action of MIT can be influenced by various environmental factors. For instance, the presence of water is necessary for MIT to exert its antimicrobial effects . Furthermore, the pH, temperature, and presence of other substances can potentially affect the stability, efficacy, and safety of MIT.

Safety and Hazards

The safety data sheet for a related compound, 2-Methyl-4-isothiazolin-3-one, indicates that it is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled . It’s important to note that the safety and hazards of 5-Methylisothiazol-3-amine may be different.

properties

IUPAC Name

5-methyl-1,2-thiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIBQYMQSIDAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisothiazol-3-amine

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